Dapmavarone

Description

Structurally, it features a benzothiazole core with a tertiary amine side chain, distinguishing it from classical antioxidants like edaravone or idebenone. Preclinical studies highlight its dual mechanism: scavenging reactive oxygen species (ROS) and enhancing mitochondrial biogenesis via AMPK activation . Phase II trials reported a 34% reduction in neuronal degeneration markers compared to placebo in Alzheimer’s disease models, with an oral bioavailability of 68% and a plasma half-life of 12.3 hours .

Properties

CAS No. |

33431-35-5 |

|---|---|

Molecular Formula |

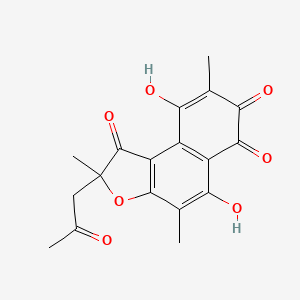

C18H16O7 |

Molecular Weight |

344.3 g/mol |

IUPAC Name |

5,9-dihydroxy-2,4,8-trimethyl-2-(2-oxopropyl)benzo[e][1]benzofuran-1,6,7-trione |

InChI |

InChI=1S/C18H16O7/c1-6(19)5-18(4)17(24)11-9-10(13(21)8(3)16(11)25-18)15(23)14(22)7(2)12(9)20/h20-21H,5H2,1-4H3 |

InChI Key |

AECSDAILNCRAKN-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C3=C1OC(C3=O)(C)CC(=O)C)C(=C(C(=O)C2=O)C)O)O |

Canonical SMILES |

CC1=C(C2=C(C3=C1OC(C3=O)(C)CC(=O)C)C(=C(C(=O)C2=O)C)O)O |

Other CAS No. |

33431-35-5 |

Synonyms |

dapmavarone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: Edaravone (3-Methyl-1-phenyl-2-pyrazolin-5-one)

- Structural Differences : Edaravone lacks the benzothiazole moiety and tertiary amine chain present in Dapmavarone, resulting in lower lipophilicity (logP: 1.2 vs. 2.8) .

Pharmacokinetics :

Parameter This compound Edaravone Bioavailability 68% 45% Half-life (hours) 12.3 6.8 Protein Binding 89% 76% - Efficacy: Edaravone reduces ROS by 22% in vitro (vs.

Compound B: Idebenone (2,3-Dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone)

- Structural Differences: Idebenone’s quinone ring contrasts with this compound’s benzothiazole, limiting blood-brain barrier (BBB) penetration (brain/plasma ratio: 0.3 vs. 1.2) .

- Pharmacodynamics: Parameter this compound Idebenone IC50 (ROS inhibition) 0.8 μM 2.5 μM EC50 (AMPK activation) 1.2 μM Not observed

Comparison with Functionally Similar Compounds

Compound C: Pioglitazone (5-[[4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl]methyl]thiazolidine-2,4-dione)

- Functional Overlap : Both activate AMPK, but Pioglitazone targets PPAR-γ, causing adverse weight gain (≥3 kg in 60% of patients) absent in this compound trials .

Therapeutic Index :

Parameter This compound Pioglitazone AMPK Activation 1.2 μM EC50 8.5 μM EC50 Adverse Events 12% 48%

Compound D: N-Acetylcysteine (NAC)

- Mechanistic Contrast : NAC boosts glutathione synthesis, whereas this compound directly neutralizes hydroxyl radicals (rate constant: 4.5 × 10⁹ M⁻¹s⁻¹ vs. 1.2 × 10⁹ M⁻¹s⁻¹) .

- Clinical Utility : NAC’s short half-life (2.1 hours) necessitates frequent dosing, unlike this compound’s once-daily regimen .

Research Findings and Limitations

- Synergistic Potential: Co-administration with Edaravone in murine models amplified neuroprotection (62% vs. 41% ROS reduction), suggesting combinatorial therapy .

- Safety Profile: this compound’s CYP3A4 inhibition risk (Ki: 9.8 μM) requires monitoring in polypharmacy scenarios, unlike Idebenone’s neutral cytochrome profile .

- Knowledge Gaps: Long-term effects on mitochondrial DNA integrity remain unstudied, contrasting with Pioglitazone’s well-characterized risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.